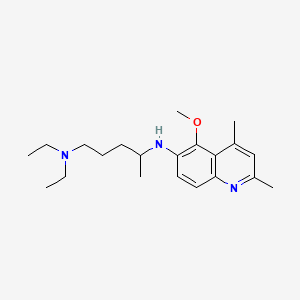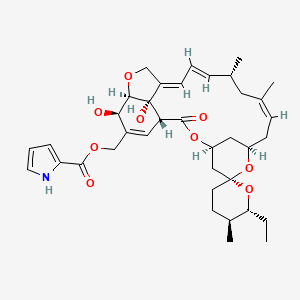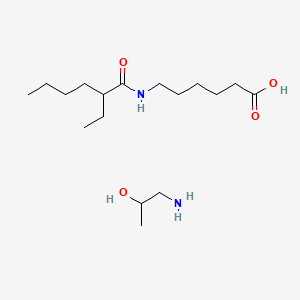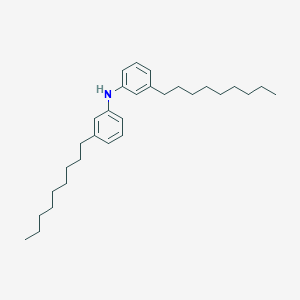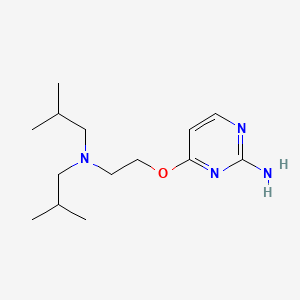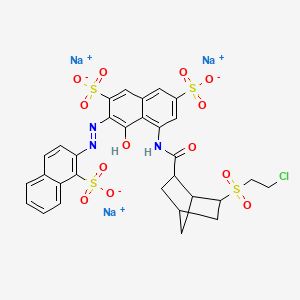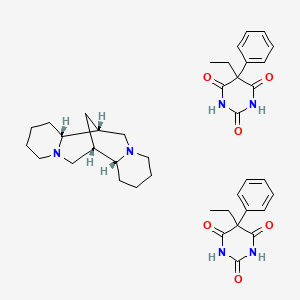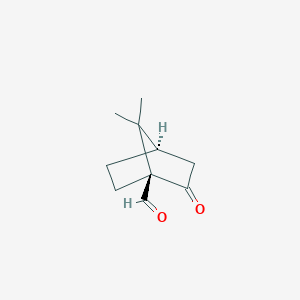
Oxocamphor, (+)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxocamphor, (+)-: is a chiral compound derived from camphor. It is a metabolite of (+)-camphor in vivo and has been used in clinical settings to treat heart failure . This compound is known for its unique structure and significant pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (+)-oxocamphor involves multiple steps starting from (+)-camphor. The process includes bromination, reduction, esterification, hydrolysis, and oxidation . The intermediates and final product are confirmed using techniques such as 1H NMR, IR, and GC-MS . The overall yield of this six-step procedure is approximately 10% .
Industrial Production Methods: Industrial production methods for (+)-oxocamphor are not extensively documented. the synthetic route mentioned above can be scaled up for industrial purposes, considering the reaction conditions and the need for efficient purification techniques to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: (+)-Oxocamphor undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves halogenation reactions using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (+)-oxocamphor can lead to the formation of various oxidized derivatives, while reduction can yield different alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (+)-oxocamphor is used as a starting material for the synthesis of various chiral compounds. Its unique structure makes it valuable for studying stereochemistry and chiral catalysis .
Biology: In biological research, (+)-oxocamphor is studied for its metabolic pathways and interactions with enzymes. It serves as a model compound for understanding the metabolism of terpenoids .
Medicine: Clinically, (+)-oxocamphor has been used to treat heart failure. Its pharmacological properties are being explored for potential therapeutic applications .
Industry: In the industrial sector, (+)-oxocamphor is used in the production of fragrances and flavors. Its chiral nature makes it a valuable component in the synthesis of enantiomerically pure compounds .
Wirkmechanismus
The mechanism of action of (+)-oxocamphor involves its interaction with specific molecular targets and pathways. It is known to exert its effects through modulation of enzyme activity and interaction with cellular receptors . The exact molecular targets and pathways are still under investigation, but its role in metabolic processes is well-documented .
Vergleich Mit ähnlichen Verbindungen
Camphor: A precursor to (+)-oxocamphor, used in various medicinal and industrial applications.
Fenchone: Another bicyclic monoterpenoid with similar structural features.
Borneol: A related compound with similar pharmacological properties.
Uniqueness: (+)-Oxocamphor is unique due to its specific chiral configuration and its role as a metabolite of camphor. Its distinct pharmacological properties and applications in various fields make it a compound of significant interest .
Eigenschaften
CAS-Nummer |
86023-73-6 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
(1R,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbaldehyde |
InChI |
InChI=1S/C10H14O2/c1-9(2)7-3-4-10(9,6-11)8(12)5-7/h6-7H,3-5H2,1-2H3/t7-,10-/m1/s1 |
InChI-Schlüssel |
DLKVHFJZTKTFRS-GMSGAONNSA-N |
Isomerische SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2)C=O)C |
Kanonische SMILES |
CC1(C2CCC1(C(=O)C2)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





